molecular formula C12H10ClNO2S B8666043 4-(4-Chlorophenylsulfonylmethyl)pyridine CAS No. 558462-62-7

4-(4-Chlorophenylsulfonylmethyl)pyridine

Cat. No. B8666043
M. Wt: 267.73 g/mol
InChI Key: LJKFDLNPUGPTEV-UHFFFAOYSA-N
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Patent
US07932271B2

Procedure details

A 1-propanol (50 ml) solution of 4-chloromethylpyridine hydrochloride (1.26 g, 7.65 mmol), sodium 4-chlorobenzenesulfinate (1.52 g, 7.65 mmol) and potassium acetate (1.50 g, 15.3 mmol) was stirred under heating at 70° C. for 8 hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. The residue thus obtained was caused to pass through a short column (silica gel, ethyl acetate) and the eluate was concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, and the fraction obtained from the hexane:ethyl acetate (=2:3) eluate was concentrated under reduced pressure to give the title compound (1.26 g, 62%) as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C(O)CC.Cl.Cl[CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([O-:23])=[O:22])=[CH:17][CH:16]=1.[Na+].C([O-])(=O)C.[K+]>CCCCCC.C(OCC)(=O)C>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH2:7][C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)(=[O:23])=[O:22])=[CH:17][CH:16]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC)O
Name
Quantity
1.26 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
sodium 4-chlorobenzenesulfinate
Quantity
1.52 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
Name
potassium acetate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
the eluate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
ethyl acetate (=2:3) eluate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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